molecular formula C9H12O3 B2821468 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid CAS No. 1506435-40-0

4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid

Cat. No.: B2821468
CAS No.: 1506435-40-0
M. Wt: 168.192
InChI Key: ANSBZRZMHXIJAV-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propargyl (prop-2-yn-1-yl) group and a carboxylic acid moiety. The propargyl group introduces sp-hybridized carbon atoms, imparting unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition). The oxane ring provides structural rigidity, influencing conformational stability and intermolecular interactions.

Properties

IUPAC Name

4-prop-2-ynyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-3-9(8(10)11)4-6-12-7-5-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSBZRZMHXIJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506435-40-0
Record name 4-(prop-2-yn-1-yl)oxane-4-carboxylic acid
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Preparation Methods

The synthesis of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride).

Scientific Research Applications

4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules that may have potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the propynyl group can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes : describes using 4-(prop-2-yn-1-yl)morpholine in multi-step syntheses, suggesting analogous methods for the target compound.
  • Biological Activity: No direct data exist for 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid, but tetrazole and fluorophenyl analogs show promise in pharmaceutical contexts .
  • Structural Analysis : Computational tools (Mercury, SHELXL) can model steric and electronic differences between derivatives, guiding further optimization .

Biological Activity

4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and both alkyne and carboxylic acid functional groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C9H12O3
  • Molecular Weight : 168.19 g/mol
  • Structural Features : The presence of a prop-2-yn-1-yl substituent and a carboxylic acid group enhances its reactivity and interaction with biological targets.

The biological activity of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds, while the propynyl group may participate in π-π interactions and other non-covalent interactions with proteins and enzymes, potentially influencing metabolic pathways.

Antimicrobial Properties

Research indicates that 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid exhibits antimicrobial activity. The compound's structural features allow it to interact with enzymes involved in microbial metabolism, suggesting potential use as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms behind this activity.

Enzyme Inhibition

The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can alter protein function, which is significant for drug design and development. For instance, derivatives of this compound have been studied for their ability to inhibit key enzymes involved in various diseases.

Reactive Oxygen Species Generation

Studies suggest that 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid can generate reactive oxygen species (ROS), which may have implications in photodynamic therapy. The ability to produce ROS can lead to oxidative stress in target cells, potentially inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid and related compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Prop-2-en-1-yloxy)oxane-4-carboxylic acidContains an alkene instead of an alkyneExhibits different reactivity due to double bond
2-(Prop-2-yne)-oxolane-2-carboxylic acidSimilar backbone but different position of substituentsMay show distinct biological activities
1-(tert-butyl)-4-(prop-2-yne-yloxy)benzeneContains a benzene ringOffers unique electronic properties due to aromaticity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of 4-(Prop-2-yn-1-yloxy)oxane. For example, a study demonstrated that certain derivatives exhibited enhanced antimicrobial activity compared to the parent compound, highlighting the importance of structural modifications in optimizing biological efficacy.

Another research effort investigated the compound's potential as an anticancer agent through ROS generation. In vitro assays showed that specific concentrations led to significant apoptosis in cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.

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